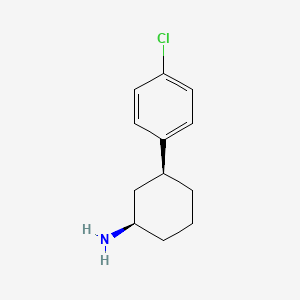
rel-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine: is a chiral amine compound characterized by the presence of a cyclohexane ring substituted with a 4-chlorophenyl group and an amine group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-chlorobenzylamine.
Formation of Intermediate: The cyclohexanone undergoes a reductive amination reaction with 4-chlorobenzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification methods is optimized for cost-effectiveness and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the cyclohexane ring or the phenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, reduced cyclohexane derivatives, and substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition Studies: The compound may be used to study the inhibition of specific enzymes due to its structural similarity to natural substrates.
Medicine
Pharmacological Research:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of rel-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the chlorophenyl group provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rel-(1R,3S)-3-(4-Fluorophenyl)cyclohexan-1-amine
- rel-(1R,3S)-3-(4-Bromophenyl)cyclohexan-1-amine
- rel-(1R,3S)-3-(4-Methylphenyl)cyclohexan-1-amine
Uniqueness
The presence of the 4-chlorophenyl group distinguishes rel-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine from its analogs. This substitution can influence the compound’s reactivity, biological activity, and physical properties, making it unique in its applications and effects.
Propriétés
Formule moléculaire |
C12H16ClN |
|---|---|
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
(1R,3S)-3-(4-chlorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H16ClN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10,12H,1-3,8,14H2/t10-,12+/m0/s1 |
Clé InChI |
QHGWVAJKFGMLOZ-CMPLNLGQSA-N |
SMILES isomérique |
C1C[C@@H](C[C@@H](C1)N)C2=CC=C(C=C2)Cl |
SMILES canonique |
C1CC(CC(C1)N)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


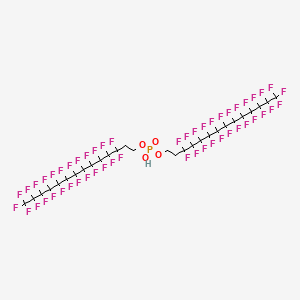
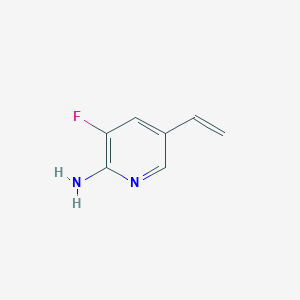
![Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12850734.png)
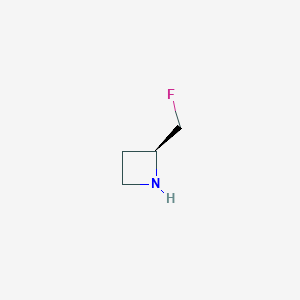
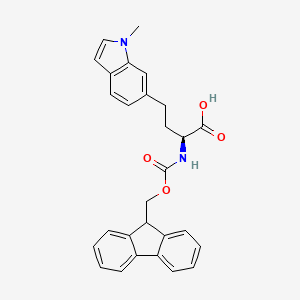
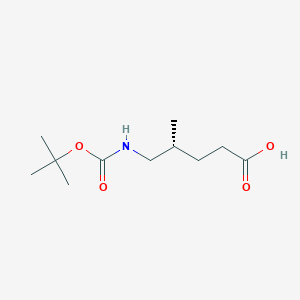
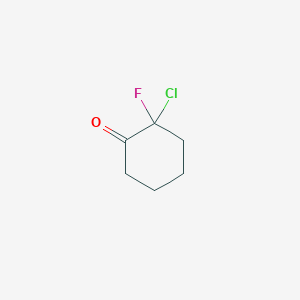

![Methyl 4-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12850758.png)

![1-[[3,5-Bis(trifluoromethyl)phenyl]methylsulfonylmethyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12850760.png)
![2-[(4-Phenylquinazolin-2-yl)amino]ethanol](/img/structure/B12850770.png)


